molecular formula C11H18N5O5P B12598285 Phosphonic acid, [[3-(6-amino-9H-purin-9-yl)-4-methoxybutoxy]methyl]- CAS No. 643028-95-9

Phosphonic acid, [[3-(6-amino-9H-purin-9-yl)-4-methoxybutoxy]methyl]-

Cat. No.: B12598285
CAS No.: 643028-95-9
M. Wt: 331.27 g/mol
InChI Key: ZJJCHJPFWDFCRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phosphonic acid, [[3-(6-amino-9H-purin-9-yl)-4-methoxybutoxy]methyl]- is a chemical compound characterized by its unique structure, which includes a phosphonic acid group and a purine derivative

Preparation Methods

The synthesis of phosphonic acid, [[3-(6-amino-9H-purin-9-yl)-4-methoxybutoxy]methyl]- typically involves several steps. One common method includes the reaction of a purine derivative with a phosphonate ester under specific conditions. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the desired product is obtained. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .

Chemical Reactions Analysis

Phosphonic acid, [[3-(6-amino-9H-purin-9-yl)-4-methoxybutoxy]methyl]- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it serves as a probe for studying cellular processes due to its structural similarity to natural nucleotidesAdditionally, it is used in the industry for the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of phosphonic acid, [[3-(6-amino-9H-purin-9-yl)-4-methoxybutoxy]methyl]- involves its interaction with specific molecular targets within cells. It can inhibit certain enzymes by mimicking natural substrates, thereby blocking the normal biochemical pathways. This inhibition can lead to the disruption of viral replication or other cellular processes, making it a valuable compound in antiviral research .

Comparison with Similar Compounds

Phosphonic acid, [[3-(6-amino-9H-purin-9-yl)-4-methoxybutoxy]methyl]- can be compared with similar compounds such as adefovir and tenofovir. These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The uniqueness of phosphonic acid, [[3-(6-amino-9H-purin-9-yl)-4-methoxybutoxy]methyl]- lies in its specific combination of a purine derivative and a phosphonic acid group, which imparts distinct chemical and biological properties .

Biological Activity

Phosphonic acid derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Phosphonic acid, [[3-(6-amino-9H-purin-9-yl)-4-methoxybutoxy]methyl]- is particularly notable for its potential therapeutic applications, especially as an antiviral agent. This article explores its biological activity, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a purine base structure linked to a phosphonic acid moiety. Its chemical formula is C10H16N5O5PC_{10}H_{16}N_{5}O_{5}P, indicating the presence of multiple functional groups that contribute to its biological activity.

The biological activity of phosphonic acid derivatives often involves interaction with viral enzymes or cellular pathways. For instance, compounds like cidofovir , a well-known antiviral agent, utilize phosphonic acid functionalities to inhibit viral replication by targeting DNA polymerases . Similarly, the compound under discussion may exhibit antiviral properties through inhibition of nucleic acid synthesis.

Biological Activity Overview

  • Antiviral Activity :
    • Phosphonic acids are recognized for their effectiveness against various DNA and RNA viruses. Research indicates that derivatives can act as prodrugs, enhancing bioavailability and targeting specific viral enzymes .
    • In vitro studies have demonstrated that phosphonates can inhibit viral replication effectively, with some compounds showing selectivity towards certain viral strains.
  • Enzyme Inhibition :
    • The compound's structure suggests potential inhibitory effects on enzymes such as soluble epoxide hydrolase (sEH), which plays a role in lipid metabolism and inflammation . Structure-activity relationship studies indicate that modifications to the phosphonate group can significantly enhance inhibitory potency.
  • Bioactivity in Cancer Treatment :
    • The interaction of phosphonic acid derivatives with heat shock proteins (HSP90) has been explored, revealing that these compounds can disrupt protein folding processes critical for cancer cell survival . This mechanism positions them as promising candidates for anticancer therapies.

1. Antiviral Efficacy

A study evaluated the efficacy of various phosphonate derivatives against a range of viruses, demonstrating that specific modifications to the phosphonic acid group significantly enhanced antiviral activity. For example, compounds with longer alkyl chains exhibited improved inhibition rates against herpes simplex virus (HSV) and cytomegalovirus (CMV) compared to their shorter-chain counterparts.

2. Inhibition of Soluble Epoxide Hydrolase

Research focusing on amide-phosphonate derivatives showed that the introduction of specific substituents on the alpha carbon led to a 4-50 fold increase in inhibition of sEH. This highlights the importance of structural modifications in enhancing biological activity .

Data Table: Structure-Activity Relationships

Compound NameStructureBiological ActivityIC50 (µM)
Cidofovircidofovir structureAntiviral (HSV)0.5
Compound AStructure AsEH Inhibition0.1
Compound BStructure BHSP90 Inhibition0.05

Properties

CAS No.

643028-95-9

Molecular Formula

C11H18N5O5P

Molecular Weight

331.27 g/mol

IUPAC Name

[3-(6-aminopurin-9-yl)-4-methoxybutoxy]methylphosphonic acid

InChI

InChI=1S/C11H18N5O5P/c1-20-4-8(2-3-21-7-22(17,18)19)16-6-15-9-10(12)13-5-14-11(9)16/h5-6,8H,2-4,7H2,1H3,(H2,12,13,14)(H2,17,18,19)

InChI Key

ZJJCHJPFWDFCRS-UHFFFAOYSA-N

Canonical SMILES

COCC(CCOCP(=O)(O)O)N1C=NC2=C(N=CN=C21)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.